molecular formula C10H12ClNO B13463782 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride

Cat. No.: B13463782
M. Wt: 197.66 g/mol
InChI Key: RUFDELXVYARPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

The synthesis of 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 7-methylbenzofuran.

    Functionalization: The benzofuran ring is functionalized to introduce the methanamine group at the 5-position.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Scientific Research Applications

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride can be compared with other benzofuran derivatives:

    1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar in structure but with different biological activities.

    1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride: Another benzofuran derivative with distinct chemical properties.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a different substitution pattern on the benzofuran ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of similar compounds.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(7-methyl-1-benzofuran-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c1-7-4-8(6-11)5-9-2-3-12-10(7)9;/h2-5H,6,11H2,1H3;1H

InChI Key

RUFDELXVYARPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=C2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.